molecular formula C7H16ClN B2979562 1,2,2-Trimethylcyclobutan-1-amine;hydrochloride CAS No. 2416233-84-4

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride

Cat. No.: B2979562
CAS No.: 2416233-84-4
M. Wt: 149.66
InChI Key: LANXMVFTLJYFSK-UHFFFAOYSA-N
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Description

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H15N.ClH. It is a derivative of cyclobutane, a four-membered ring structure, with three methyl groups and an amine group attached to the ring. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2,2-trimethylcyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

  • **Medicine

Properties

IUPAC Name

1,2,2-trimethylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)4-5-7(6,3)8;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFSDQWZEXMYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1(C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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